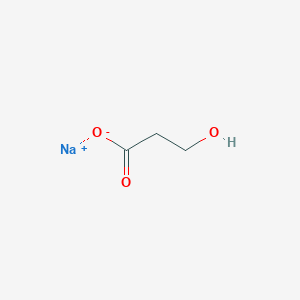

3-Hydroxypropionic Acid Sodium Salt

Description

Significance of 3-Hydroxypropionic Acid as a C3 Platform Chemical

3-Hydroxypropionic acid is considered one of the top value-added chemicals that can be produced from renewable biomass. wikipedia.orgresearchgate.net Its importance stems from its molecular structure, which features two reactive functional groups: a hydroxyl (-OH) and a carboxyl (-COOH) group. nih.govmdpi.com This dual functionality allows it to serve as a versatile precursor for a wide array of commercially significant chemicals. nih.govresearchgate.netglpbio.com

One of the most promising applications of 3-HP is its conversion into acrylic acid through catalytic dehydration, with reported yields as high as 80–99%. acs.org Acrylic acid and its derivatives (acrylates) are in high demand, with a global market valued at over USD 12 billion in 2020, and are used extensively in the production of plastics, adhesives, coatings, and superabsorbent polymers. nih.govacs.org The bio-based production of acrylic acid via 3-HP offers a more sustainable alternative to the conventional method, which relies on the oxidation of fossil-fuel-derived propylene (B89431) and involves the toxic intermediate, acrolein. acs.org

Furthermore, 3-HP can be converted into other valuable chemicals, including:

1,3-propanediol (B51772) (1,3-PDO): A monomer used in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT). nih.govmdpi.com

Poly(3-hydroxypropionate) (P-3HP): A biodegradable and biocompatible polymer, positioning it as a sustainable alternative to petrochemical-based plastics. nih.govmdpi.com

Acrylamide (B121943) and Acrylonitrile (B1666552): Important monomers for various polymers and fibers. nih.govmdpi.com

Malonic Acid: A building block for specialty chemicals. nih.govmdpi.com

The ability to produce this wide range of chemicals from a single, bio-derived source underscores the strategic importance of 3-HP in developing a circular and sustainable chemical industry. researchgate.net

Table 1: Key Industrial Chemicals Derived from 3-Hydroxypropionic Acid This table is interactive. You can sort and filter the data.

| Derived Chemical | Chemical Class | Key Applications | Reference(s) |

|---|---|---|---|

| Acrylic Acid | Carboxylic Acid | Superabsorbent polymers, coatings, adhesives, plastics | nih.govacs.org |

| 1,3-Propanediol (1,3-PDO) | Diol | Polymer production (e.g., PTT), solvents | nih.govmdpi.com |

| Poly(3-hydroxypropionate) (P-3HP) | Polyester (B1180765) | Biodegradable plastics, medical applications | nih.govmdpi.com |

| Acrylamide | Amide | Polyacrylamide production (water treatment, electrophoresis) | nih.govmdpi.com |

| Acrylonitrile | Nitrile | Carbon fiber, plastics (ABS, SAN), synthetic rubber | nih.govmdpi.com |

| Malonic Acid | Dicarboxylic Acid | Specialty chemicals, pharmaceuticals, flavor & fragrance | nih.govmdpi.com |

Role of the Sodium Salt Form in Research and Applications

While 3-hydroxypropionic acid itself is an acidic, viscous liquid, its sodium salt (sodium 3-hydroxypropionate) is a crystalline solid. wikipedia.orgbiomol.comcaymanchem.com This physical property makes the sodium salt form particularly advantageous for research and handling. As a solid, it is easier to weigh, store, and dissolve, providing greater accuracy and convenience in preparing solutions for laboratory experiments. glpbio.com

The sodium salt is readily soluble in water, including phosphate-buffered saline (PBS) at a pH of 7.2, which is a common buffer system for biological assays. biomol.comcaymanchem.com This solubility is crucial for its use in microbial fermentation research, where it can be used as a standard for analytical measurements or to study its effects on microbial growth and metabolism. mdpi.comresearchgate.net In chemical synthesis, the sodium salt can act as a stable, easy-to-handle starting material or intermediate. glpbio.comcaymanchem.com

Table 2: Properties of 3-Hydroxypropionic Acid and its Sodium Salt This table is interactive. You can sort and filter the data.

| Property | 3-Hydroxypropionic Acid | 3-Hydroxypropionic Acid Sodium Salt | Reference(s) |

|---|---|---|---|

| CAS Number | 503-66-2 | 6487-38-3 | wikipedia.orgbiomol.comcaymanchem.com |

| Molecular Formula | C₃H₆O₃ | C₃H₅O₃ • Na | wikipedia.orgbiomol.comcaymanchem.com |

| Molar Mass | 90.08 g/mol | 112.1 g/mol | wikipedia.orgbiomol.comcaymanchem.com |

| Physical State | Viscous Liquid | Crystalline Solid | wikipedia.orgbiomol.comcaymanchem.com |

| Acidity (pKa) | 4.87 | Not Applicable | wikipedia.org |

| Solubility | Very soluble in water | Soluble in PBS (pH 7.2) at 10 mg/ml | wikipedia.orgbiomol.comcaymanchem.com |

Historical Context of 3-Hydroxypropionic Acid Production Research

Historically, 3-HP was produced through chemical synthesis routes, such as the hydration of acrylic acid or the hydrolysis of propiolactone. wikipedia.org However, the increasing demand for sustainable manufacturing processes has shifted research focus towards the biological production of 3-HP from renewable feedstocks. nih.govnih.gov This shift is driven by the potential to utilize waste streams like glycerol (B35011), a major byproduct of biodiesel production. nih.gov

The last two decades have seen significant advancements in metabolic engineering and synthetic biology to create efficient microbial cell factories for 3-HP production. nih.govnih.gov Researchers have explored several biosynthetic pathways, including:

Glycerol-based pathways: These are the most widely studied and involve the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP. nih.gov This can occur via a CoA-dependent or a CoA-independent pathway. nih.govnih.gov Microorganisms like Klebsiella pneumoniae and engineered Escherichia coli have been extensively used for this purpose. nih.govnih.gov

Malonyl-CoA pathway: This pathway, originating from the 3-hydroxypropionic acid cycle in Chloroflexus aurantiacus, converts acetyl-CoA to 3-HP via malonyl-CoA. mdpi.com It allows for the use of feedstocks like glucose or acetate (B1210297). nih.gov

β-Alanine pathway: First constructed in E. coli, this pathway converts β-alanine to 3-HP. nih.gov

These research efforts have led to progressively higher production titers. For instance, engineered K. pneumoniae has achieved a titer of 83.8 g/L of 3-HP from glycerol through extensive optimization of the fermentation process. nih.govmdpi.com Similarly, an engineered E. coli strain produced 41.5 g/L of 3-HP from glycerol in a fed-batch bioreactor. researchgate.net These milestones represent crucial steps toward making the bio-production of 3-HP commercially viable. mdpi.com

Table 3: Selected Research on Microbial Production of 3-Hydroxypropionic Acid This table is interactive. You can sort and filter the data.

| Microorganism | Substrate | Key Engineering Strategy | Achieved Titer (g/L) | Reference(s) |

|---|---|---|---|---|

| Klebsiella pneumoniae | Glycerol | Optimized expression of aldehyde dehydrogenase (puuC), blocked byproduct synthesis | 83.8 | nih.govmdpi.com |

| Escherichia coli W | Glycerol | Selection of 3-HP tolerant strain, heterologous gene expression | 41.5 | researchgate.net |

| Corynebacterium glutamicum | Glucose and Xylose | Combination of metabolic engineering efforts | 62.6 | nih.gov |

| Debaryomyces hansenii | Glucose and Propionic Acid | Natural producer screened from soil | 62.42 | mdpi.com |

| Shimwellia blattae | Crude Glycerol | Introduction of aldehyde dehydrogenase gene | 0.26 (as Poly-3HP) | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDKPABPXSLIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215160 | |

| Record name | Hydracrylic acid sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-38-3 | |

| Record name | Hydracrylic acid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006487383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydracrylic acid sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRACRYLIC ACID SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI48UWH77R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 3 Hydroxypropionic Acid Sodium Salt

Chemical Synthesis Routes for 3-Hydroxypropionic Acid

Catalytic Reduction Approaches

One established chemical route involves the reduction of glyceric acid. This process can be catalyzed by hydriodic acid, which first facilitates the creation of 3-iodopropionic acid. This intermediate is then hydrolyzed to yield 3-hydroxypropionic acid. researchgate.net Other catalytic approaches include the hydration of acrylic acid and the oxidation of 1,3-propanediol (B51772). researchgate.netdaneshyari.com

Routes from Acetylenecarboxylic Acid

A novel chemoenzymatic pathway utilizes acetylenecarboxylic acid (ACA) as a starting material. proquest.com This method employs a rationally designed enzyme variant, Cg10062(E114N), to hydrate (B1144303) ACA, forming malonate semialdehyde. This intermediate is then reduced to 3-HP by an NADPH-dependent dehydrogenase. proquest.com This approach represents a unique route for converting a methane-derived feedstock into a valuable chemical building block. proquest.com

Limitations and Environmental Considerations of Traditional Chemical Synthesis

Despite the existence of various chemical synthesis pathways, they are often hampered by significant drawbacks that limit their commercial and environmental viability. researchgate.netbme.hu These methods frequently rely on expensive raw materials and involve harsh reaction conditions, such as high temperatures and the use of strong mineral acids or bases. researchgate.netrsc.org For instance, the industrial production of acrylic acid, a key derivative of 3-HP, involves the oxidation of propylene (B89431), a fossil-derived resource, and uses acrolein, a toxic and explosive intermediate. acs.org Traditional chemical synthesis of 3-HP is often characterized by low yields, complex multi-step processes, and the use of toxic or carcinogenic compounds. researchgate.net Furthermore, these processes can generate significant amounts of hypersaline wastewater and other environmentally detrimental by-products. mdpi.com

Biological Production of 3 Hydroxypropionic Acid and Its Sodium Salt

Natural Occurrence and Metabolic Pathways in Microorganisms

3-Hydroxypropionic acid is a naturally occurring intermediate or end product in the metabolism of various microorganisms, though often at low levels. researchgate.net It is found in certain bacteria and archaea where it participates in specific metabolic pathways. sdu.edu.cnnih.gov For instance, some species of Lactobacillus, such as Lactobacillus reuteri, can naturally metabolize glycerol (B35011) to produce 3-HP. nih.govmdpi.comresearchgate.net Similarly, microorganisms like Chloroflexus aurantiacus and Metallosphaera sedula utilize pathways involving 3-HP for carbon fixation. researchgate.net The presence of these pathways in a diverse range of microbes, including those found in extreme environments like hydrothermal vents, underscores the metabolic significance of this compound. wikipedia.org

Several microbial species have been identified as natural producers of 3-HP or have been engineered for its production. These include:

Klebsiella pneumoniae researchgate.netnih.govnih.gov

Escherichia coli mdpi.comnih.gov

Corynebacterium glutamicum mdpi.comfrontiersin.org

Saccharomyces cerevisiae nih.govrsc.org

Halomonas bluephagenesis nih.gov

Pseudomonas denitrificans nih.gov

The metabolic context for 3-HP production varies. In some organisms, it is part of a fermentative process, while in others, it is a key component of autotrophic carbon fixation cycles. sdu.edu.cnwikipedia.orgfrontiersin.org The diversity of these natural pathways provides a rich toolkit for metabolic engineers to develop robust microbial cell factories for industrial-scale production of 3-HP and its sodium salt.

Key Biosynthesis Pathways

The malonyl-CoA pathway is a prominent route for 3-HP production, particularly from glucose. mdpi.comresearchgate.net This pathway involves the conversion of the central metabolic intermediate acetyl-CoA to 3-HP. researchgate.net The key steps are:

Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC). mdpi.comresearchgate.net

Reduction of Malonyl-CoA: Malonyl-CoA is then reduced to 3-HP in a two-step reaction catalyzed by the bifunctional enzyme malonyl-CoA reductase (MCR). sdu.edu.cnresearchgate.net The C-terminal domain of MCR reduces malonyl-CoA to malonate semialdehyde, which is subsequently reduced to 3-HP by the N-terminal domain. sdu.edu.cn

A significant advantage of this pathway is its broad feedstock spectrum, as various sugars can be channeled into acetyl-CoA. sdu.edu.cn Furthermore, the production of 3-HP from glucose via this pathway is redox-neutral. sdu.edu.cn However, challenges such as the activity imbalance between the two domains of MCR and the adequate supply of the cofactor NADPH need to be addressed for optimal production. researchgate.netmdpi.com Researchers have explored strategies like dissecting the MCR enzyme into two separate fragments and overexpressing enzymes that enhance NADPH supply to improve 3-HP titers. researchgate.netmdpi.com This pathway has been successfully implemented in various host organisms, including Escherichia coli, yeast, and even photosynthetic cyanobacteria for direct conversion of CO2 to 3-HP. sdu.edu.cn

The conversion of glycerol to 3-HP is another significant route, primarily relying on the activity of a coenzyme B12-dependent glycerol dehydratase. frontiersin.orgfrontiersin.orgnih.gov This initial step converts glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA). frontiersin.orgfrontiersin.orgnih.gov From 3-HPA, two main branches lead to the formation of 3-HP.

The CoA-dependent pathway is well-studied in organisms like Lactobacillus reuteri. nih.govfrontiersin.org Following the formation of 3-HPA, this pathway involves a series of enzymatic reactions:

Formation of 3-Hydroxypropionyl-CoA: 3-HPA is converted to 3-hydroxypropionyl-CoA (3-HP-CoA) by a propionaldehyde (B47417) dehydrogenase. nih.govfrontiersin.org

Phosphorylation: 3-HP-CoA is then converted to 3-hydroxypropionyl-phosphate by a phosphotransacylase. frontiersin.org

Final Conversion to 3-HP: Finally, a propionate (B1217596) kinase catalyzes the conversion of 3-hydroxypropionyl-phosphate to 3-HP, a step that also generates ATP. mdpi.comfrontiersin.org

This pathway is encoded by the pdu operon in some bacteria, which is naturally involved in the metabolism of 1,2-propanediol. mdpi.com While it offers the benefit of ATP generation, it requires the coordinated expression of multiple enzymes. frontiersin.org

The CoA-independent pathway is a more direct route from 3-HPA to 3-HP. nih.govfrontiersin.org After the initial dehydration of glycerol to 3-HPA, a single enzymatic step completes the conversion:

Oxidation of 3-HPA: An aldehyde dehydrogenase (ALDH) directly oxidizes 3-HPA to 3-hydroxypropionic acid. nih.govfrontiersin.org

Due to its simplicity, requiring only two key enzymes (glycerol dehydratase and aldehyde dehydrogenase), this pathway is the most extensively studied for microbial production of 3-HP from glycerol. mdpi.comnih.gov However, the efficiency of this pathway can be limited by the activity of the aldehyde dehydrogenase and the toxicity of the intermediate 3-HPA. nih.govresearchgate.net

Certain archaea, particularly those in extreme environments like hydrothermal vents, utilize unique carbon fixation cycles to convert inorganic carbon (CO2) into organic matter. wikipedia.org One such pathway is the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3-HP/4-HB) cycle, found in members of the Sulfolobales and Thaumarchaeota. wikipedia.orgasm.orgresearchgate.net This cycle is highly energy-efficient, especially in high-temperature, low-oxygen conditions. wikipedia.org

The initial part of this cycle involves the formation of 3-hydroxypropionate:

Carboxylation of Acetyl-CoA: The cycle begins with the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase. wikipedia.orgasm.org

Reduction to 3-Hydroxypropionate: Malonyl-CoA is then reduced via malonate semialdehyde to 3-hydroxypropionate. researchgate.net

From 3-hydroxypropionate, a series of reactions leads to the formation of succinyl-CoA, which is then converted to 4-hydroxybutyrate and ultimately regenerates acetyl-CoA to complete the cycle. wikipedia.orgnih.gov While the entire cycle is complex, the initial steps leading to 3-HP have been a source of enzymes for constructing production pathways in other organisms. mdpi.comasm.org For instance, the malonyl-CoA reductase used in the pathway described in section 3.2.1 was originally discovered in organisms utilizing a 3-hydroxypropionate cycle. mdpi.com Another related pathway is the 3-hydroxypropionate bicycle found in photosynthetic bacteria like Chloroflexus aurantiacus. wikipedia.orgnih.govnih.gov

Other Identified Biosynthetic Routes

Beyond the more commonly studied pathways, researchers have identified several other biosynthetic routes for 3-HP production. These alternative pathways offer unique advantages and expand the range of potential microbial hosts and feedstocks.

β-Alanine Pathway: This pathway involves the conversion of β-alanine, which can be formed from the decarboxylation or transamination of amino acids like aspartic acid, arginine, and lysine. nih.gov

1,3-Propanediol (B51772) Pathway: Some microorganisms can convert 1,3-propanediol (1,3-PDO) to 3-HP. For instance, Gluconobacter oxydans can incompletely oxidize 1,3-PDO to produce 3-HP. mdpi.com

Oxaloacetate Pathway: A novel pathway constructed in Saccharomyces cerevisiae utilizes oxaloacetate for 3-HP biosynthesis. This has been demonstrated as the shortest pathway for 3-HP production from glucose in this yeast to date. rsc.org

Uracil (B121893) Catabolism: In Saccharomyces kluyveri, a unique uracil catabolism pathway has been identified that produces 3-HP, ammonia (B1221849), and carbon dioxide as final products. bme.hu

Propionyl-CoA Pathway: This pathway, involving the key enzyme propionyl-CoA dehydrogenase, has been explored for 3-HP production in recombinant E. coli. researchgate.net

| Pathway | Key Precursor/Intermediate | Noteworthy Aspects | References |

|---|---|---|---|

| β-Alanine Pathway | β-Alanine | Derived from various amino acids. | nih.gov |

| 1,3-Propanediol Pathway | 1,3-Propanediol | Involves incomplete oxidation by certain bacteria. | mdpi.com |

| Lactate (B86563) Pathway | D-Lactate | Thermodynamically challenging, resulting in low yields. | nih.gov |

| Oxaloacetate Pathway | Oxaloacetate | Shortest pathway demonstrated in S. cerevisiae from glucose. | rsc.org |

| Uracil Catabolism | Uracil | Identified in Saccharomyces kluyveri. | bme.hu |

| Propionyl-CoA Pathway | Propionyl-CoA | Explored in recombinant E. coli. | researchgate.net |

Substrate Utilization in Biological Production

The choice of substrate is a critical factor in the economic viability and sustainability of 3-HP bioproduction. Research has focused on a variety of renewable carbon sources.

Glycerol, a major byproduct of biodiesel production, is an attractive and abundant feedstock for 3-HP synthesis. mdpi.comnih.gov Its use represents a "waste-to-wealth" strategy. frontiersin.org

Metabolic Pathways: The conversion of glycerol to 3-HP primarily occurs through two main routes: a CoA-dependent pathway and a more widely studied CoA-independent pathway. mdpi.com The CoA-independent pathway involves a two-step process: glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase, and then 3-HPA is oxidized to 3-HP by an aldehyde dehydrogenase. mdpi.commdpi.com

Engineered Microorganisms: Metabolically engineered Escherichia coli and Klebsiella pneumoniae are commonly used hosts for 3-HP production from glycerol. frontiersin.orgnih.gov Significant efforts have been made to optimize these strains by introducing heterologous pathways, overexpressing key enzymes, and deleting genes responsible for byproduct formation. nih.govnih.gov

Production Titers: Fed-batch cultivation of engineered E. coli has achieved high titers of 3-HP from glycerol. For instance, one study reported a production of 76.2 g/L of 3-HP with a yield of 0.457 g/g of glycerol. nih.gov Another study achieved co-production of 140.50 g/L of 3-HP and 1,3-propanediol from glycerol. ornl.gov In Klebsiella pneumoniae, a titer of 83.8 g/L has been reported. frontiersin.org

Glucose, derived from starch and lignocellulosic biomass, is another key renewable feedstock for 3-HP production. proquest.comdiva-portal.org

Malonyl-CoA Pathway: The most extensively studied route for producing 3-HP from glucose is the malonyl-CoA pathway. mdpi.com This pathway involves the conversion of acetyl-CoA to malonyl-CoA, which is then reduced in two steps to 3-HP by malonyl-CoA reductase. nih.gov

Metabolic Engineering Strategies: To enhance 3-HP production from glucose, researchers have focused on increasing the supply of precursors like acetyl-CoA and malonyl-CoA, and inhibiting competing pathways such as fatty acid synthesis. mdpi.comnih.gov In Yarrowia lipolytica, gene manipulations including overexpression of key enzymes and knockout of bypass genes have been performed to improve production. nih.gov

Production Achievements: In engineered E. coli, fed-batch fermentation has resulted in a 3-HP titer of 52.73 g/L from glucose. nih.gov In Yarrowia lipolytica, a fed-batch fermentation yielded 16.23 g/L of 3-HP. nih.gov Furthermore, the co-utilization of glucose with glycerol has been shown to improve 3-HP yields, with one study reporting a production of 40.5 g/L. mdpi.comdiva-portal.org

Utilizing carbon dioxide (CO2) as a substrate for 3-HP production is a promising strategy for carbon capture and utilization, contributing to a more sustainable bioeconomy. nih.gov

CO2 Fixation Pathways: In the malonyl-CoA pathway, one molecule of CO2 is fixed for every molecule of acetyl-CoA that is converted to malonyl-CoA. nih.gov Research has also explored the use of CO2 derived from syngas. In one study, acetic acid produced from syngas fermentation was used along with CO2 to produce 3-HP in engineered E. coli. nih.gov

Enhancing CO2 Fixation: Strategies to enhance CO2 fixation are being developed. In yeast, providing bicarbonate (formed from CO2) has been shown to be crucial for achieving high-yield 3-HP production. nih.govresearchgate.net Identifying and engineering bicarbonate transporters is an active area of research. nih.gov

A novel approach involves the use of acetylenecarboxylic acid (ACA) as a unique feedstock for the microbial synthesis of 3-HP. proquest.com ACA can be derived from methane (B114726), offering a potential link between natural gas reserves and biochemical production. proquest.com

Biocatalytic Route: A two-step biocatalytic route has been developed where ACA is first hydrated to malonate semialdehyde (MSA) by a rationally mutated enzyme, Cg10062(E114N). proquest.com Subsequently, MSA is reduced to 3-HP by an NADPH-dependent dehydrogenase. proquest.com

Thermodynamic and Redox Balance Considerations in Biosynthesis

The efficiency of any biosynthetic pathway is fundamentally governed by thermodynamics and the balance of reducing equivalents (redox balance). nih.gov

Redox Cofactor Balance: The production of 3-HP from substrates like glycerol and glucose involves oxidation and reduction steps that require redox cofactors such as NAD+/NADH and NADP+/NADPH. Maintaining a balance of these cofactors is crucial for optimal pathway function. For example, the malonyl-CoA pathway consumes two molecules of NADPH for each molecule of 3-HP produced. nih.gov In glycerol metabolism, the reduction of glycerol to 1,3-propanediol can compete for reducing equivalents with the oxidation of 3-HPA to 3-HP. nih.gov Strategies such as coupling 3-HP production to transhydrogenase-mediated cofactor regeneration systems are being employed to ensure sufficient cofactor availability. ornl.gov Dynamic regulation of metabolic fluxes and optimizing fermentation conditions are also critical for managing the redox state of the cell and maximizing 3-HP production. nih.govresearchgate.net

| Substrate | Key Pathway(s) | Host Organism Examples | Noteworthy Findings | References |

|---|---|---|---|---|

| Glycerol | CoA-independent pathway | E. coli, K. pneumoniae | High titers (up to 83.8 g/L) achieved through metabolic engineering. | mdpi.comfrontiersin.orgnih.gov |

| Glucose | Malonyl-CoA pathway | E. coli, S. cerevisiae, Y. lipolytica | Co-utilization with glycerol can enhance yields. | mdpi.commdpi.comdiva-portal.orgnih.gov |

| Carbon Dioxide | Malonyl-CoA pathway, Syngas-derived acetic acid | E. coli, Yeast | Enhances carbon yield and sustainability; bicarbonate provision is key. | nih.govnih.govnih.gov |

| Acetylenecarboxylic Acid | Two-step biocatalytic route | Enzymatic (in vitro) | A novel route linking methane to 3-HP production. | proquest.com |

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

Strain Engineering for Increased 3-Hydroxypropionic Acid Yield and Productivity

Engineering of Model Organisms

Several microorganisms have been engineered for 3-HP production, each with its own set of advantages and challenges. The choice of microbial host is critical and often depends on factors such as its native metabolic capabilities, genetic tractability, and robustness in industrial fermentation settings.

Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth. frontiersin.org However, E. coli does not naturally produce coenzyme B12, a necessary cofactor for the glycerol (B35011) dehydratase enzyme in the common glycerol-to-3-HP pathway. mdpi.com This necessitates the addition of expensive vitamin B12 to the fermentation medium or complex engineering to introduce the B12 synthesis pathway. mdpi.comnih.gov

Researchers have explored various strategies to overcome these limitations. One approach involves the β-alanine pathway, which utilizes glucose or xylose as a substrate. acs.orgnih.gov In one study, engineered E. coli expressing enzymes for the β-alanine pathway, including pyruvate (B1213749) aminotransferase, 3-hydroxyacid dehydrogenase, and L-aspartate-1-decarboxylase, achieved a 3-HP titer of 29.1 g/L in a fed-batch culture with xylose feeding. nih.gov Another strategy focuses on the malonyl-CoA pathway. By overexpressing malonyl-CoA reductase and other key enzymes, and by using a temperature-sensitive mutant to increase the malonyl-CoA pool, a final 3-HP titer of 49.04 g/L was reached in fed-batch fermentation. mdpi.com

Significant efforts have also been made to optimize the glycerol utilization pathway. By introducing glycerol dehydratase and its reactivating factors from Klebsiella pneumoniae, and overexpressing a suitable aldehyde dehydrogenase, researchers have achieved high titers. nih.gov For instance, one engineered E. coli strain produced 71.9 g/L of 3-HP with a productivity of 1.8 g/L/h. nih.gov Another study reported a titer of 76.2 g/L with a productivity of 1.89 g/L/h through optimization of fermentation conditions and feeding strategies. nih.gov Furthermore, engineering E. coli to produce 3-HP from acetate (B1210297), a component of syngas, has been demonstrated, with a yield of 0.734 g/g, reaching 97.87% of the theoretical maximum. nih.gov

Table 1: Performance of Engineered E. coli Strains for 3-HP Production

| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| β-alanine pathway, fed-batch | Xylose | 29.1 | - | - | nih.gov |

| Malonyl-CoA pathway, fed-batch | Glucose | 49.04 | - | 2.01 g/gDCW | mdpi.com |

| Glycerol pathway, GabD4 mutant | Glycerol | 71.9 | - | 1.8 | nih.gov |

| Glycerol pathway, optimized fed-batch | Glycerol | 76.2 | 0.457 g/g | 1.89 | nih.gov |

| Malonyl-CoA pathway, whole-cell catalysis | Acetate | 23.89 | 0.734 g/g | - | nih.gov |

| Glycerol pathway, glpR deletion | Glycerol | 42.1 | 0.268 g/g | - | nih.gov |

Klebsiella pneumoniae is a natural producer of 3-HP from glycerol and has the advantage of synthesizing its own vitamin B12, a cofactor for glycerol dehydratase. nih.gov This eliminates the need for expensive supplementation. nih.gov However, wild-type strains produce 1,3-propanediol (B51772) as a major byproduct, and the organism is classified as a pathogen, which can raise safety concerns. frontiersin.orgwikipedia.org

Metabolic engineering efforts in K. pneumoniae have focused on redirecting carbon flux from 1,3-propanediol to 3-HP. This is typically achieved by deleting the gene for 1,3-propanediol oxidoreductase (dhaT) and overexpressing an aldehyde dehydrogenase (puuC). researchgate.netnih.gov By blocking competing pathways for byproducts like lactic acid and acetic acid, researchers have significantly increased 3-HP production. bohrium.com One study achieved a remarkable titer of 83.8 g/L with a conversion ratio of 54% from glycerol by optimizing the expression of PuuC and fermentation conditions. bohrium.com Another engineered strain, with deletions of ldhA (lactate dehydrogenase) and dhaT, and overexpression of an E. coli aldehyde dehydrogenase, produced 61.9 g/L of 3-HP in a 5-L fermentor. researchgate.netdoaj.org This process was also scaled up to a 300-L bioreactor, yielding 54.5 g/L of 3-HP. researchgate.net

Table 2: Performance of Engineered Klebsiella pneumoniae Strains for 3-HP Production

| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |

| Overexpression of PuuC, byproduct pathway deletion | Glycerol | 83.8 | 0.54 | - | bohrium.com |

| ΔldhA, ΔdhaT, overexpression of ALDH | Glycerol | 61.9 | 0.58 | 1.63 | researchgate.netdoaj.org |

| Scale-up of ΔldhA, ΔdhaT, ALDH overexpression | Glycerol | 54.5 | 0.43 | 1.07 | researchgate.net |

| ΔadhP, ΔpflB, overexpression of PuuC | Glycerol | 66.91 | 0.71 | 1.12 | nih.gov |

Lactobacillus reuteri is a probiotic bacterium that naturally produces 3-HP from glycerol via a coenzyme A-dependent pathway. frontiersin.orgnih.gov This pathway involves the conversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP. nih.gov A key advantage of L. reuteri is its "generally recognized as safe" (GRAS) status. However, it is known for its slower growth compared to organisms like E. coli and K. pneumoniae, and the accumulation of the toxic intermediate 3-HPA can inhibit production. nih.govnih.gov

Research has focused on improving the conversion of 3-HPA to 3-HP and managing the toxicity of 3-HPA. One approach is to use a fed-batch fermentation process to control the glycerol feed rate and prevent 3-HPA accumulation. frontiersin.org In one study, a catabolite-repression-deregulated mutant of L. reuteri showed a 2.5-fold increase in the transcription of key pathway genes (pduP, pduW, and pduL), leading to an enhanced specific formation rate of 3-HP. nih.gov Another strategy involves a two-step biotransformation where 3-HPA produced by L. reuteri is converted to 3-HP by a recombinant E. coli strain, achieving a yield of 0.68 mol of 3-HP per mole of 3-HPA. nih.gov A co-culture system of wild-type L. reuteri and engineered E. coli has also been designed, reaching a 3-HP titer of 125.93 g/L in a modified fed-batch fermentation. mdpi.com

Table 3: Performance of Engineered and Wild-Type Lactobacillus reuteri in 3-HP Production

| Strain/System | Strategy | Carbon Source | Titer (g/L) | Yield (mol/mol) | Specific Formation Rate (g/gDCW/h) | Reference |

| Wild-type | Fed-batch bioconversion | Glycerol | 14 | - | - | frontiersin.org |

| Catabolite-repression-deregulated mutant | Resting cells | Glycerol | - | - | 0.257 | nih.gov |

| L. reuteri + recombinant E. coli | Two-step biotransformation | Glycerol/3-HPA | - | 0.68 (from 3-HPA) | - | nih.gov |

| L. reuteri + engineered E. coli | Co-culture fed-batch | Glycerol | 125.93 | - | - | mdpi.com |

The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) is an attractive host for producing bulk chemicals due to its ability to grow to high cell densities and its capacity to utilize methanol (B129727), a non-food carbon source. researchgate.netacs.orgnih.gov For 3-HP production, the malonyl-CoA pathway is typically introduced into P. pastoris. nih.govfrontiersin.org

Engineering efforts have focused on expressing the malonyl-CoA reductase (MCR) gene from organisms like Chloroflexus aurantiacus and optimizing the supply of precursors and cofactors. researchgate.netacs.org By combining metabolic engineering with high-throughput screening methods, researchers have significantly improved 3-HP titers. One engineered strain produced up to 37.05 g/L of 3-HP from glycerol in fed-batch cultures, which represents a high concentration for yeast-based production. nih.govfrontiersin.org Another study, using methanol as the sole carbon source, achieved a remarkable 3-HP titer of 48.2 g/L in a fed-batch bioreactor. acs.org The β-alanine pathway has also been successfully established in K. phaffii, leading to a final 3-HP concentration of 21.4 g/L from methanol. nih.gov

Table 4: Performance of Engineered Pichia pastoris Strains for 3-HP Production

| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g or Cmol/Cmol) | Productivity (g/L/h) | Reference |

| Malonyl-CoA pathway, fed-batch | Glycerol | 24.75 | 0.13 g/g | 0.54 | researchgate.net |

| Malonyl-CoA pathway, optimized fed-batch | Glycerol | 37.05 | 0.194 Cmol/Cmol | 0.712 | nih.govfrontiersin.org |

| Malonyl-CoA pathway, fed-batch | Methanol | 48.2 | 0.23 g/g | - | acs.org |

| β-alanine pathway, fed-batch | Methanol | 21.4 | 0.15 g/g | 0.48 | nih.gov |

| β-alanine pathway, optimized fed-batch | Methanol | 27.0 | 0.19 g/g | 0.56 | nih.gov |

Halomonas bluephagenesis is a halophilic bacterium that can be grown in open, unsterile, and continuous processes, making it a promising chassis for industrial biotechnology. nih.govacs.org It has been engineered to produce a variety of chemicals, including 3-HP. nih.govacs.org

Transcriptome analysis of H. bluephagenesis revealed endogenous pathways for 3-HP synthesis and degradation. nih.gov By deleting the 3-HP degradation pathway and overexpressing alcohol and aldehyde dehydrogenases, researchers constructed a strain that could produce 154 g/L of 3-HP from 1,3-propanediol with a yield of 0.93 g/g and a productivity of 2.4 g/L/h. nih.gov This is currently the highest reported titer for microbial 3-HP production. mdpi.com The engineered strain was also capable of producing the copolymer poly(3-hydroxybutyrate-co-3-hydroxypropionate). nih.gov

Table 5: Performance of Engineered Halomonas bluephagenesis for 3-HP Production

| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Deletion of 3HP degradation pathway, overexpression of AdhP and AldDHb | 1,3-propanediol | 154 | 0.93 | 2.4 | nih.gov |

Optimization of Key Enzyme Expression and Activity

A critical aspect of metabolic engineering for 3-HP production is the fine-tuning of the expression and activity of crucial enzymes within the biosynthetic pathway. researchgate.netnih.gov Balancing the levels of these enzymes is essential to prevent the accumulation of toxic intermediates and to maximize the carbon flux towards the final product. frontiersin.orgnih.gov

Malonyl-CoA Reductase (MCR) Overexpression

Malonyl-CoA reductase (MCR) is a key bifunctional enzyme that catalyzes the two-step reduction of malonyl-CoA to 3-HP. frontiersin.orgsdu.edu.cn Originating from organisms like Chloroflexus aurantiacus, the mcr gene has been widely expressed in various host organisms, including Escherichia coli and Saccharomyces cerevisiae, to establish 3-HP production. nih.govnih.govmdpi.com

Acetyl-CoA Carboxylase (ACC1S1132A) Overexpression

In Saccharomyces cerevisiae, a common host for 3-HP production, the native acetyl-CoA carboxylase (Acc1) is subject to tight regulation, including phosphorylation by Snf1, which can reduce its activity. chalmers.se To overcome this, a mutated version of Acc1, specifically ACC1S1132A (and often a double mutant ACC1S659A/S1157A), has been utilized. chalmers.se These mutations prevent phosphorylation, leading to a constitutively active enzyme. Overexpression of this deregulated Acc1 variant has been demonstrated to improve 3-HP production. chalmers.se However, this can also lead to an undesirable increase in fatty acid synthesis, a competing pathway for malonyl-CoA. chalmers.se Therefore, strategies to co-localize the engineered Acc1 with MCR are being explored to channel malonyl-CoA directly towards 3-HP synthesis. chalmers.se

| Host Organism | ACC Strategy | Key Finding | Reference |

| Escherichia coli | Overexpression of C. glutamicum Acc | Improved 3-HP titer by 2-fold when co-expressed with MCR. | nih.gov |

| Saccharomyces cerevisiae | Overexpression of mutated Acc1 (ACC1S1132A) | Increased 3-HP production by overcoming native regulation. | chalmers.se |

| Escherichia coli | Balancing Acc and MCR expression | Achieved a high titer of 38.13 g/L in fed-batch fermentation. | researchgate.netfrontiersin.org |

Aldehyde Dehydrogenase (ALDH) and 1,3-Propanediol Oxidoreductase (PDOR)

In alternative pathways for 3-HP production, particularly those starting from glycerol, aldehyde dehydrogenase (ALDH) plays a crucial role. nih.govnih.gov This enzyme catalyzes the oxidation of the intermediate 3-hydroxypropionaldehyde (3-HPA) to 3-HP. nih.govnih.gov The accumulation of 3-HPA is toxic to microbial cells, making the efficiency of ALDH a critical factor for high-yield production. nih.govnih.gov

Researchers have sought out and engineered highly efficient ALDH enzymes. For example, a novel aldehyde dehydrogenase, GabD4 from Cupriavidus necator, was identified to have very high activity towards 3-HPA. nih.gov Through protein engineering, variants of GabD4 with even higher catalytic efficiency were created, leading to a significant increase in 3-HP titers. nih.gov Similarly, in Gluconobacter oxydans, ALDH has been identified as the rate-limiting enzyme in the conversion of 1,3-propanediol (1,3-PDO) to 3-HP. nih.gov

1,3-propanediol oxidoreductase (PDOR), also known as 1,3-propanediol dehydrogenase, is an enzyme that can catalyze the interconversion of 1,3-propanediol and 3-hydroxypropanal. wikipedia.org In some engineered pathways, particularly those aiming to produce 3-HP from 1,3-propanediol, the activity of this enzyme is relevant. nih.govresearchgate.net

Non-phosphorylating NADP-dependent Glyceraldehyde-3-phosphate Dehydrogenase (GAPN) for NADPH Regeneration

The synthesis of 3-HP via the malonyl-CoA pathway requires two moles of the reducing cofactor NADPH for every mole of 3-HP produced. sdu.edu.cn This high demand for NADPH can be a significant bottleneck in achieving high production rates. sdu.edu.cnresearchgate.net To address this, metabolic engineers have focused on strategies to regenerate NADPH.

One effective approach is the overexpression of a non-phosphorylating NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN). sdu.edu.cn This enzyme catalyzes the irreversible oxidation of glyceraldehyde-3-phosphate (GAP) directly to 3-phosphoglycerate (B1209933) (3-PG), while reducing NADP+ to NADPH. wikipedia.orgnih.gov Unlike the standard glycolytic enzyme (GAPDH), GAPN bypasses the substrate-level phosphorylation step, conserving energy in the form of NADPH instead of ATP. wikipedia.org The introduction and overexpression of GAPN have been shown to increase the intracellular supply of NADPH, which in turn can enhance the production of NADPH-dependent compounds like 3-HP. sdu.edu.cn In Saccharomyces cerevisiae, overexpressing NADP-dependent GAPDH led to a 30-70% increase in 3-HP concentration. sdu.edu.cn

Rewiring of Central Carbon Metabolism for Precursor Availability

To maximize the production of 3-HP, it is crucial to channel the central carbon metabolism of the host organism towards the efficient synthesis of key precursors, primarily acetyl-CoA and malonyl-CoA. frontiersin.orgresearchgate.netacs.org This involves significant re-engineering of native metabolic pathways.

A key strategy is to increase the intracellular pool of acetyl-CoA. researchgate.netacs.org In Saccharomyces cerevisiae, for instance, this can be achieved by engineering pathways that convert pyruvate to acetyl-CoA more efficiently. frontiersin.org One innovative approach involves the introduction of a phosphoketolase (PK) and phosphotransacetylase (PTA) pathway. researchgate.net This synthetic route can convert fructose-6-phosphate (B1210287) and xylulose-5-phosphate directly into acetyl-phosphate, which is then converted to acetyl-CoA, thus increasing the carbon conservation and theoretical yield of acetyl-CoA-derived products. researchgate.net

Furthermore, directing more carbon flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) can be beneficial, as this pathway is a major source of the essential cofactor NADPH. researchgate.netacs.org This can be accomplished by reducing the expression of enzymes at the entry point of glycolysis (e.g., phosphoglucose (B3042753) isomerase) and simultaneously increasing the expression of key PPP enzymes like glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase. researchgate.netacs.org By combining these strategies—enhancing acetyl-CoA supply and boosting NADPH regeneration—a significant improvement in 3-HP production can be achieved. researchgate.netacs.org

Deletion of Byproduct Formation Pathways

A common and effective strategy in metabolic engineering is the elimination of pathways that compete for precursors or divert carbon flux away from the desired product. mdpi.com In the context of 3-HP production, this involves deleting genes responsible for the synthesis of common fermentation byproducts such as ethanol, acetate, lactate (B86563), and glycerol. nih.govmdpi.com

| Host Organism | Deleted Gene(s) | Effect on 3-HP Production | Reference |

| Escherichia coli | sucAB (α-ketoglutarate dehydrogenase) | Evaluated for improved 3-HP production. | nih.gov |

| Escherichia coli | glpK (glycerol kinase), yqhD (1,3-propanediol dehydrogenase) | Directed glycerol flux to 3-HP and reduced 1,3-propanediol formation. | nih.gov |

| Escherichia coli | yghD, ackA-pta (acetate formation) | Improved metabolic flow towards 3-HP. | mdpi.com |

| Aspergillus niger | Major malonate semialdehyde dehydrogenase | Improved yield to 0.22 C-mol 3-HP C-mol-1 glucose. | osti.gov |

Alleviation of Metabolite Toxicity and Feedback Inhibition

To address these issues, metabolic engineering strategies focus on mitigating the toxic effects and overcoming feedback inhibition. One key approach is the identification and overexpression of genes that confer resistance to 3-HP. zendy.io For instance, a comparative proteomics study on Escherichia coli under 3-HP stress identified 46 proteins that were upregulated. nih.gov Overexpression of some of these identified proteins was shown to significantly increase the survival rate of E. coli in the presence of high 3-HP concentrations. nih.gov

Another critical strategy is to minimize the accumulation of toxic intermediates like 3-HPA. This is often achieved by enhancing the enzymatic activity of the downstream enzyme that converts the toxic intermediate into the final product. For example, a novel aldehyde dehydrogenase, GabD4, from Cupriavidus necator was identified to have very high activity towards 3-HPA. nih.gov Through site-directed and saturation mutagenesis, variants of GabD4 with even higher activity were created, leading to a significant reduction in 3-HPA accumulation and a substantial increase in 3-HP production in E. coli, reaching titers of up to 71.9 g/L. nih.gov

Furthermore, eliminating competing metabolic pathways that drain precursors or produce inhibitory byproducts can enhance 3-HP tolerance and production. The removal of genes responsible for producing byproducts such as acetate and 1,3-propanediol has been shown to increase 3-HP production levels. google.com Additionally, some microorganisms can naturally consume 3-HP, a highly undesirable trait for production strains. nih.gov Identifying and deleting the genes involved in these degradation pathways, such as the (methyl)malonate semialdehyde dehydrogenase genes (mmsA) in C. necator, is crucial for preventing product loss and improving net yield. nih.gov

Table 1: Strategies to Alleviate Metabolite Toxicity and Feedback Inhibition

| Strategy | Target | Organism | Key Finding | Reference |

| Enzyme Engineering | Aldehyde Dehydrogenase (GabD4) | Escherichia coli | Mutated GabD4 (E209Q/E269Q) increased enzyme activity 1.4-fold, reducing 3-HPA toxicity and achieving 71.9 g/L 3-HP. | nih.gov |

| Gene Overexpression | Stress-response proteins | Escherichia coli | Overexpression of identified proteins significantly increased survival rate under 3-HP stress. | nih.gov |

| Pathway Deletion | Byproduct formation (acetate, 1,3-propanediol) | Escherichia coli | Deletion of byproduct-related genes increased 3-HP production to 28.1 g/L. | google.com |

| Pathway Deletion | 3-HP degradation (mmsA genes) | Cupriavidus necator | Triple deletion of mmsA1, mmsA2, mmsA3 eliminated the ability of the strain to utilize 3-HP as a carbon source. | nih.gov |

Genetic Circuits and Biosensors for Production Monitoring

Real-time monitoring of intracellular metabolite concentrations is essential for optimizing metabolic pathways and developing high-producing strains. Genetic circuits and biosensors offer powerful tools for high-throughput screening and dynamic control of 3-HP production. researchgate.netnih.gov These systems are designed to detect the presence of 3-HP or its precursors and translate that information into a measurable output signal, such as fluorescence. researchgate.netnih.gov

The development of whole-cell biosensors for 3-HP has been a significant advancement. researchgate.net These biosensors typically consist of a transcriptional regulator that responds to 3-HP, a promoter that is controlled by this regulator, and a reporter gene. google.comresearchgate.net This setup allows for the creation of synthetic cellular communication platforms where a producing cell's output (3-HP secretion) can be detected by a receiving cell equipped with the biosensor circuit. nih.gov This approach has been used to screen for genes that enhance the secretion and production of 3-HP. nih.gov

Genetically Encoded Inducible Systems

Genetically encoded inducible systems are crucial components of biosensors and dynamic regulatory circuits. For 3-HP, several inducible systems have been identified and characterized, primarily from bacteria capable of degrading 3-HP. nih.govzendy.io These systems typically involve a LysR-type transcriptional regulator (LTTR) that, in the presence of 3-HP, activates the transcription of genes from a specific promoter. zendy.iogoogle.comresearchgate.net

In Pseudomonas denitrificans, the transcription of genes involved in 3-HP degradation (hpdH, mmsA, hbdH-4) was found to be upregulated by 3-HP through the action of a LysR protein. researchgate.net Similarly, researchers have characterized 3-HP-inducible promoters and their corresponding LTTRs from Pseudomonas putida KT2440. nih.gov The PpHpdR/PhpdH system from P. putida was shown to be highly inducible by 3-HP, with a 23.3-fold induction in E. coli and a remarkable 516.6-fold induction in Cupriavidus necator. nih.gov Such inducible systems are invaluable for controlling gene expression in response to the intracellular concentration of 3-HP, enabling dynamic regulation of metabolic pathways to balance growth and production. zendy.ioresearchgate.net These systems can be incorporated into expression cassettes to control the synthesis of enzymes in the 3-HP production pathway. google.comgoogle.com

Table 2: Characterized 3-HP Inducible Systems

| System Components | Source Organism | Host Organism(s) | Fold Induction | Reference |

| PpMmsR/PmmsA | Pseudomonas putida KT2440 | E. coli | 12.3 | nih.gov |

| PpMmsR/PmmsA | Pseudomonas putida KT2440 | Cupriavidus necator | 51.5 | nih.gov |

| PpHpdR/PhpdH | Pseudomonas putida KT2440 | E. coli | 23.3 | nih.gov |

| PpHpdR/PhpdH | Pseudomonas putida KT2440 | Cupriavidus necator | 516.6 | nih.gov |

| MmsR/PmmsA | Pseudomonas denitrificans | P. denitrificans | ~100 | researchgate.net |

Fluorescence Reporter Protein Systems

Fluorescence reporter proteins, such as the green fluorescent protein (GFP), are widely used as output signals for biosensors due to the ease and sensitivity of their detection. nih.govnih.govualberta.ca In the context of 3-HP production, these reporters are typically placed under the control of a 3-HP-inducible promoter. researchgate.net When the intracellular concentration of 3-HP increases, the transcriptional regulator is activated, leading to the expression of the fluorescent protein and a corresponding increase in the fluorescence signal. researchgate.net

A whole-cell biosensor for 3-HP was developed using the MmsR transcriptional regulator and the PmmsA promoter from P. denitrificans to control the expression of a gfp reporter gene. researchgate.net By enhancing the expression of the MmsR regulator and mutating the promoter region, the dynamic range of the biosensor was expanded to cover 3-HP concentrations from 0.01 to 100 mM with a signal change of approximately 100-fold. researchgate.net This system was functional in E. coli and P. putida as well. researchgate.net Such fluorescence-based systems are powerful for high-throughput screening of mutant libraries to identify strains with improved 3-HP production, as higher producers will exhibit stronger fluorescence. nih.gov The versatility of fluorescent proteins allows for real-time monitoring of bioprocesses and optimization of production conditions. nih.govmdpi.com

Advanced Bioprocess Development and Fermentation Strategies

Fermentation Condition Optimization for High Yield and Productivity

Optimizing fermentation conditions is crucial for maximizing the yield and productivity of 3-hydroxypropionic acid sodium salt. Key parameters that are often fine-tuned include nutrient composition, temperature, pH, and aeration.

Nutrient and Media Optimization: The composition of the fermentation medium plays a pivotal role. For instance, in studies involving E. coli, the addition of biotin (B1667282) and NaHCO3 has been shown to improve the function of acetyl-CoA carboxylase, a key enzyme in the malonyl-CoA pathway for 3-HP production. mdpi.com Supplementation of the medium with specific nutrients can channel metabolic flux towards the desired product.

Temperature and Induction Optimization: Temperature control is critical for optimal enzyme activity and cell growth. In one study, the highest concentration of 3-HP was achieved with an induction at 25°C. nih.gov The concentration of inducers, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), also requires careful optimization. For example, a concentration of 0.02 mM IPTG was found to be optimal for 3-HP production in a particular engineered E. coli strain. mdpi.com

Aeration and Dissolved Oxygen: The level of dissolved oxygen (DO) is a critical factor, particularly for microbial strains where aeration affects key metabolic pathways. For example, in Klebsiella pneumoniae, high titers of 3-HP were achieved under microaerophilic conditions with a constant DO of 5%. nih.gov In contrast, under fully aerobic conditions, the operon responsible for glycerol (B35011) conversion can be repressed, halting production. mdpi.com The balance of dissolved oxygen is key to managing the trade-off between the synthesis of necessary cofactors like vitamin B12 and the regeneration of NAD+. nih.gov

A summary of optimized fermentation parameters from a study on engineered E. coli is presented below:

| Parameter | Optimized Value | Reference |

| Induction Temperature | 25°C | nih.gov |

| IPTG Concentration | 0.25 mM | nih.gov |

| Biotin Supplementation | Yes | nih.gov |

| NaHCO3 Supplementation | Yes | nih.gov |

Bioreactor Scale Cultivations and Fed-Batch Strategies

Scaling up the production of this compound from shake flasks to large-scale bioreactors is essential for industrial application. Fed-batch fermentation is a widely adopted strategy to achieve high cell densities and, consequently, high product titers. mdpi.com

Fed-Batch Fermentation: This technique involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which helps in avoiding substrate inhibition and maintaining optimal conditions for an extended period. mdpi.com For instance, in a fed-batch process for producing poly(3-hydroxydecanoate) in E. coli, stepwise increases in the feeding of decanoic acid led to a significant increase in product yield. nih.gov Similarly, fed-batch fermentation of engineered E. coli for 3-HP production resulted in a concentration of 10.08 g/L in 36 hours. nih.gov Another study achieved a 3-HP concentration of 42.8 g/L using a fed-batch strategy. nih.gov

High-Density Cultivation: The goal of fed-batch strategies is often to achieve high-density cultivation, which can lead to higher volumetric productivity. nih.gov However, challenges such as the accumulation of inhibitory byproducts and the management of osmotic stress need to be addressed. nih.gov The feeding strategy itself is a critical variable. For example, a continuous or intermittent feeding strategy during the late growth phase can significantly impact the final product concentration. nih.gov

Below is a table summarizing results from various fed-batch fermentation studies for 3-HP production:

| Microorganism | Substrate(s) | 3-HP Titer (g/L) | Productivity (g/L·h) | Reference |

| Engineered E. coli | Glucose | 10.08 | 0.28 | nih.gov |

| Engineered E. coli | Glucose | 42.8 | 0.6 | nih.gov |

| Engineered E. coli | Glycerol, Glucose | 56.4 | N/A | mdpi.com |

| Engineered K. pneumoniae | Glycerol | 83.8 | 1.16 | mdpi.com |

| Engineered H. bluephagenesis | 1,3-propanediol (B51772), Glucose | 60 | N/A | nih.gov |

Cell Immobilization Techniques for Enhanced Bioconversion

Cell immobilization offers several advantages over suspension cultures, including higher cell densities, easier product separation, and enhanced stability of the biocatalyst. nih.gov These techniques are particularly beneficial for improving the efficiency of bioconversion processes.

Resting Cell Systems

Resting cell systems utilize non-growing but metabolically active cells to carry out the desired biotransformation. researchgate.net This approach decouples product formation from cell growth, allowing for optimization of the conversion process itself. Cells are typically cultivated to a high density and then transferred to a production medium that lacks essential nutrients for growth, such as nitrogen or phosphorus. researchgate.net

For the production of 3-HP, resting cells of Limosilactobacillus reuteri have been shown to be effective. nih.gov The bioconversion of glycerol to 3-hydroxypropionaldehyde (3-HPA), a precursor to 3-HP, is a two-step process involving cell proliferation followed by the conversion using resting cells. mdpi.com Optimizing parameters such as cell density and conversion time is crucial for maximizing the productivity of resting cell systems. mdpi.com For instance, one study found that a bioconversion time of 1.0 hour led to the highest production of 3-HPA. mdpi.com

Immobilized Cell Reusability and Stability

In the context of 3-HP production, immobilized recombinant Escherichia coli cells have demonstrated remarkable stability, retaining their activity for 30 batches and producing a total of 184.7 g/L of 3-HP with a high volumetric productivity. mdpi.com The choice of immobilization matrix and cross-linker is critical. For example, a mixture of activated polyethyleneimine and modified polyvinyl alcohol has been shown to enhance biocatalytic activity and mechanical stability for immobilized L. reuteri cells. mdpi.com

The table below highlights the reusability of immobilized cells in different bioconversion processes:

| Enzyme/Cell | Immobilization Support | Number of Cycles | Remaining Activity | Reference |

| Cellulase | Not specified | 11 | 80.27% | researchgate.net |

| Whole Cells | Not specified | 5 | ~95% | researchgate.net |

| Recombinant E. coli for 3-HP | Not specified | 30 | High activity retained | mdpi.com |

Continuous Process Development

Continuous fermentation processes offer the potential for steady-state operation, leading to consistent product quality and high productivity. nih.gov In a continuous process, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. This mode of operation can be particularly advantageous when using immobilized cells in a packed-bed bioreactor system. nih.gov

Research into continuous production of 1,3-propanediol, a related compound, using immobilized Klebsiella pneumoniae has shown that this method is more resistant to shorter hydraulic retention times, leading to higher productivities compared to suspended culture systems. nih.gov The development of continuous processes for this compound production is an active area of research, with the aim of further improving the economic feasibility of large-scale manufacturing. nih.gov

Impact of pH on Fermentation Performance and Product Recovery

The pH of the fermentation broth is a critical parameter that influences enzyme activity, cell growth, and the final product form. For the production of organic acids like 3-HP, maintaining the pH within an optimal range is essential to prevent product inhibition and ensure cell viability.

pH and Fermentation Performance: The optimal pH for fermentation can vary depending on the microorganism. For instance, Halomonas bluephagenesis, a halophile, can grow in a pH range of 5.0–11.0, with an optimum between 8.5 and 9.0. nih.gov Fermenting under alkaline conditions is beneficial as the organic acid is produced in its salt form, which is generally less toxic to the cells than the undissociated acid. nih.gov In contrast, some yeasts are highly acid-tolerant, which could simplify the downstream recovery process by producing the free acid directly. nih.gov For many bacteria, a neutral pH of around 7.0 is often optimal for 3-HP production. mdpi.com

Downstream Processing and Purification Methodologies

Challenges in 3-Hydroxypropionic Acid Separation from Fermentation Broth

The recovery of 3-hydroxypropionic acid from fermentation broths presents significant challenges primarily due to the compound's hydrophilic nature and the complex composition of the broth. nii.ac.jp The broth is a dilute aqueous solution containing not only 3-HP but also a variety of impurities such as salts, proteins, residual sugars, lipids, and cell biomass. researchgate.net These components can interfere with the separation process, leading to lower yields and purity.

A major difficulty arises from the presence of other organic acids, such as lactic acid, which have similar chemical structures to 3-HP. nih.gov This similarity makes selective separation difficult, as many extraction methods may not distinguish effectively between these acids, leading to competition for the extractant. researchgate.netnih.gov For instance, studies have shown a significant drop in extraction yield when moving from a model solution to a real fermentation broth, highlighting the competitive effects of these other compounds. researchgate.net Furthermore, the high salt concentration in some fermentation systems, particularly those using extremophilic organisms like Halomonas bluephagenesis, can increase the cost and complexity of separation as the product accumulates as a salt rather than the free acid. nih.gov The buildup of by-products and the complex matrix of the fermentation broth can necessitate more robust and costly downstream purification processes. nih.gov

Extraction Techniques

To overcome the challenges of separation, various extraction techniques have been explored to selectively remove 3-HP from the aqueous fermentation medium.

Reactive extraction is a prominent method for recovering carboxylic acids from dilute aqueous streams. researchgate.net This technique involves contacting the aqueous phase containing 3-HP with an organic phase composed of an extractant dissolved in a suitable solvent. researchgate.net The extractant, typically a long-chain amine, reacts with the carboxylic acid to form a hydrophobic complex (ion pair) that is soluble in the organic phase. researchgate.netannualreviews.org

For 3-HP, extractants such as tri-n-octylamine (TOA) and Aliquat 336, often diluted in solvents like n-decanol or 1-octanol (B28484), have proven effective. researchgate.netresearchgate.net Research indicates that the primary mechanism involves the formation of an ion pair with the dissociated form of 3-HP. researchgate.net The composition of the organic phase significantly impacts extraction performance. For example, TOA diluted in 1-octanol has been shown to provide high extractability for 3-HP. nii.ac.jpresearchgate.net Some studies have explored the use of mixed extractants, which can lead to a synergistic effect, enhancing extraction efficiency over a broader range of conditions. researchgate.net However, applying this technique in-situ with fermentation can be challenging due to the potential toxicity of the organic solvents to the microorganisms. researchgate.net

| Extractant System | Aqueous Medium | pH | Extraction Yield (Y%) | Selectivity (α3HP) | Source |

|---|---|---|---|---|---|

| TOA & Aliquat 336 in n-decanol | Model Broth | 3.2 | 89% | 35.9 | researchgate.net |

| TOA & Aliquat 336 in n-decanol | Real Broth | 3.2 | 62% | 15.7 | researchgate.net |

Aqueous two-phase systems (ATPS) offer a benign alternative to conventional organic-water solvent extraction. wikipedia.org These systems are formed by mixing two water-soluble components, such as two polymers (e.g., polyethylene (B3416737) glycol (PEG) and dextran) or a polymer and a salt (e.g., PEG and sodium carbonate), which separate into two immiscible aqueous phases. wikipedia.orgua.pt ATPS provides a gentle environment for biomolecules and can reduce or eliminate the use of volatile organic compounds. wikipedia.orgnih.gov

For 3-HP extraction, ATPS composed of alcohols and salts have been investigated. nii.ac.jpresearchgate.net The partitioning of 3-HP between the two aqueous phases is influenced by factors like the type of alcohol and salt used. researchgate.net Research has shown that an ATPS composed of t-butanol and sodium sulfate (B86663) can achieve the highest extractability and distribution ratio for 3-HP. nii.ac.jpresearchgate.net The versatility and mild operating conditions of ATPS make them a promising method for the primary recovery of 3-HP from crude cell extracts. nih.gov

The addition of salts, known as "salting-out," can be used to enhance extraction efficiency. chromatographyonline.com Salting-out reduces the solubility of solutes in the aqueous phase by increasing the solution's ionic strength, thereby promoting the transfer of the target molecule into a less polar organic phase or a different aqueous phase in ATPS. chromatographyonline.com The effectiveness of different salts generally follows the Hofmeister series. acs.org

In the context of 3-HP extraction, the impact of salting-out appears to be system-dependent. In reactive extraction systems using TOA in 1-octanol, the addition of salt was found to have little effect on the extractability of 3-HP. nii.ac.jpresearchgate.net However, in ATPS, the choice of salt is a fundamental component of the system's design. For instance, an ATPS made of t-butanol and sodium sulfate was identified as highly effective for 3-HP extraction, demonstrating the critical role of the salt in creating the phase separation and driving the partitioning of the acid. nii.ac.jpresearchgate.net

Advanced Purification Strategies

Following initial extraction, further purification steps are necessary to achieve the high purity required for many of 3-HP's applications, particularly its use in polymerization.

Flash evaporation is an effective method for purifying 3-HP from an aqueous solution, such as a fermentation broth, to a high degree of purity. google.comgoogle.com The process involves heating the 3-HP solution under a specific pressure and then introducing it into a chamber with a lower pressure. google.com This sudden pressure drop causes the rapid vaporization of volatile components, including water and 3-HP itself, leaving non-volatile impurities behind. google.com

A key advantage of this technique is that it can vaporize 3-HP at an elevated temperature without causing significant conversion to its common impurity, acrylic acid. google.comgoogle.com The process can be effectively controlled by managing the temperature and pressure differentials. The pH of the initial aqueous solution is also an important parameter; maintaining a pH between 4.5 and 7.5 helps to minimize the need for acid-resistant equipment. google.com This method can be integrated with other downstream processes for the production of various chemicals and consumer products. google.comgoogle.com

| Parameter | Condition/Range | Purpose | Source |

|---|---|---|---|

| pH of Aqueous Solution | ~4.5 to 7.5 | Avoids need for acid-resistant equipment. | google.com |

| Process | Heating a solution at a first pressure, then exposing it to a second, lower pressure. | Causes rapid vaporization of 3-HP and other volatile components. | google.com |

| Outcome | High purity 3-HP | Separates 3-HP from non-volatile components without significant degradation to acrylic acid. | google.comgoogle.com |

Strategies for Purity Optimization from Salt Forms

The conversion of 3-hydroxypropionic acid sodium salt to the free acid form is a pivotal step in its purification. This is primarily because the acid form exhibits greater solubility in organic solvents, facilitating its separation from the aqueous fermentation broth. Key strategies to achieve high purity from the salt form include acidification followed by solvent extraction and advanced membrane-based techniques like bipolar membrane electrodialysis.

Acidification of the fermentation broth is a common preliminary step to convert the sodium 3-hydroxypropionate (B73278) to 3-hydroxypropionic acid. This pH adjustment significantly enhances the efficacy of subsequent solvent extraction steps. The choice of solvent is crucial, with research indicating that alcohols are particularly effective. For instance, washing a salt cake of 3-HP with butanol has been shown to recover over 90% of the 3-HP in a single step. With an appropriate solvent, it is possible to achieve recovery rates of 99% or even higher.

Counter-current extraction has demonstrated superior performance over cross-current methods in achieving high purity. In a comparative study using ethyl acetate (B1210297) as the extractant, a six-stage counter-current extraction process achieved a 3-HP purity of 99.01%, whereas a six-stage cross-current process only reached 88.37% purity under similar conditions.

Interactive Table 1: Comparison of Extraction Methods for 3-HP Purification

Bipolar membrane electrodialysis (BMED) represents a more advanced, solvent-free approach to convert the salt of 3-HP into its free acid form. This technology utilizes an applied electric potential to drive ions across ion-exchange membranes. Bipolar membranes are unique in their ability to split water into H+ and OH- ions, which then combine with the carboxylate and sodium ions, respectively, to produce the free acid and a base. Studies on similar organic acids, such as malic acid, have demonstrated the potential of BMED, achieving high conversion ratios, current efficiencies, and relatively low energy consumption under optimized conditions.

Interactive Table 2: Performance of Bipolar Membrane Electrodialysis for Organic Acid Production (Malic Acid as a Proxy for 3-HP)

In Situ Product Recovery Systems

In situ product recovery (ISPR) systems are designed to continuously remove 3-HP from the fermentation broth as it is produced. This approach offers significant advantages, most notably the alleviation of product inhibition, which can otherwise limit the productivity and final titer of the fermentation process. Reactive extraction is a prominent ISPR strategy for 3-HP.

Reactive extraction involves the use of an extractant in an organic solvent to react with the 3-HP, forming a complex that is soluble in the organic phase. This allows for the selective removal of 3-HP from the aqueous fermentation medium. A commonly studied system for 3-HP is the use of the extractant tri-n-octylamine (TOA) in a decanol (B1663958) solvent. Research has shown that a mixture of 10% v/v TOA and 10% v/v Aliquat 336 in n-decanol can achieve a high distribution coefficient (KD) of 13.0 for 3-HP at a pH of 3. researchgate.net

To prevent direct contact between the potentially toxic organic solvent and the microorganisms in the fermenter, reactive extraction is often coupled with a membrane contactor. A hollow-fiber membrane contactor (HFMC) provides a large surface area for mass transfer, allowing the 3-HP to move from the aqueous phase to the organic phase without the two phases dispersing. Studies have demonstrated that with an HFMC-assisted reactive extraction system, approximately 100% of the 3-HP can be extracted from a solution within 180 minutes. researchgate.net

The benefits of ISPR have been demonstrated in the production of other organic acids. For example, in the fermentative production of muconic acid, integrating reactive extraction increased microbial growth by 44% and the product titer by 18%. ugent.beresearchgate.net While direct data for 3-HP is still emerging, these findings highlight the potential of ISPR to significantly enhance production efficiency. For instance, a fed-batch culture of Pichia pastoris for 3-HP production without ISPR achieved a final concentration of 24.75 g/L. nih.gov The implementation of an effective ISPR system could potentially boost this titer by mitigating product inhibition.

Interactive Table 3: Performance of In Situ Product Recovery (ISPR) in Organic Acid Fermentation

Applications and Derivatives in Advanced Materials and Biotechnology

As a Platform Chemical for Industrial Derivatives

3-Hydroxypropionic acid (3-HP) is recognized as a key bio-based platform chemical with significant potential for commercial applications. acs.org Its two reactive functional groups—a hydroxyl and a carboxyl group—make it a versatile precursor for a wide array of commercially important chemicals. mdpi.comnih.gov The U.S. Department of Energy has identified 3-HP as one of the top twelve platform chemicals derivable from biomass. acs.orgnih.gov Its derivatives are used in the production of polymers, adhesives, coatings, plastics, and other materials. mdpi.comresearchgate.net The ability to produce 3-HP through microbial fermentation from renewable resources like sugars and glycerol (B35011) positions it as a sustainable alternative to petroleum-based feedstocks. mdpi.comcabbi.bionih.gov This shift towards bio-based production aims to reduce reliance on fossil fuels and mitigate environmental impacts associated with conventional chemical synthesis. cabbi.bioresearchgate.net

The conversion of 3-HP into valuable derivatives such as acrylic acid, 1,3-propanediol (B51772), malonic acid, and acrylamide (B121943) is a central focus of current biorefinery research. acs.orgnih.govbme.hu Engineering microbial pathways and optimizing chemical catalysis are key strategies being employed to enhance the efficiency and economic viability of these conversion processes. acs.orgnih.gov

Acrylic Acid and Acrylates

Acrylic acid is one of the most significant derivatives of 3-HP, representing a large market opportunity with a global consumption of approximately 6.2 million metric tons in 2020. acs.org Traditionally, acrylic acid is produced through the gas-phase catalytic oxidation of propylene (B89431) derived from fossil fuels, a process that involves the toxic and explosive intermediate, acrolein. acs.org The bio-based route, involving the catalytic dehydration of 3-HP, offers a safer and more sustainable alternative with high reported yields of 80–99%. acs.orgillinois.edu

Research has focused on designing and evaluating biorefineries that produce acrylic acid from lignocellulosic biomass via the fermentation of sugars to 3-HP. cabbi.bioresearchwithrutgers.com Techno-economic analysis (TEA) and life cycle assessment (LCA) have been used to gauge the financial viability and environmental impact of this process. cabbi.bioenergy.gov While current bio-based production may have a higher minimum product selling price (MPSP) compared to conventional methods, advancements in fermentation yield and titer are expected to make it highly competitive. cabbi.bioresearchwithrutgers.com For instance, improvements in fermentation performance could lower the MPSP from a baseline of $1.83·kg⁻¹ to a more competitive range of 1.52·kg⁻¹. acs.org

The conversion process involves vaporizing an aqueous 3-HP solution and passing the vapor over a catalyst in a fixed-bed reactor to facilitate dehydration. google.com This method can be applied directly to concentrated fermentation broth, streamlining the production pipeline from renewable feedstock to final product. google.com

1,3-Propanediol (1,3-PDO)

1,3-Propanediol (1,3-PDO) is a valuable diol used in the manufacturing of polymers like polytrimethylene terephthalate (B1205515) (PTT), as well as polyethers and polyurethanes. nih.govunt.edu 3-HP serves as a key intermediate in engineered non-natural pathways for the production of 1,3-PDO in microorganisms like Escherichia coli. nih.gov This biological route avoids the need for expensive cofactors such as vitamin B12, which are often required in other microbial production methods. nih.gov

One strategy involves establishing a synthetic pathway that converts acetyl-CoA to 1,3-PDO via a malonyl-CoA-dependent 3-HP module. nih.gov By screening and introducing key enzymes, researchers have successfully engineered strains capable of producing significant titers of 1,3-PDO. For example, an engineered E. coli strain produced 2.93 g/L of 1,3-PDO in shake flask cultivation and up to 7.98 g/L in fed-batch fermentation. nih.gov

Another approach is the co-production of 3-HP and 1,3-PDO from glycerol using modular coculture engineering. acs.org This method utilizes Lactobacillus reuteri and a recombinant E. coli strain to overcome the accumulation of the toxic intermediate 3-hydroxypropionaldehyde (3-HPA). acs.orgnih.gov By optimizing the process through sequential feeding of glycerol and fresh cells, researchers achieved high titers of 125.93 g/L for 3-HP and 88.46 g/L for 1,3-PDO. acs.org

Acrylamide